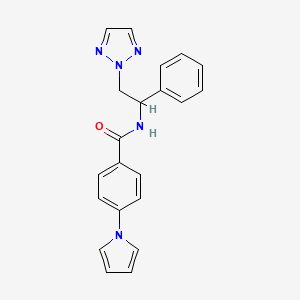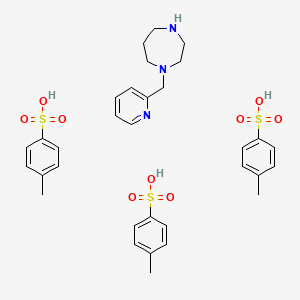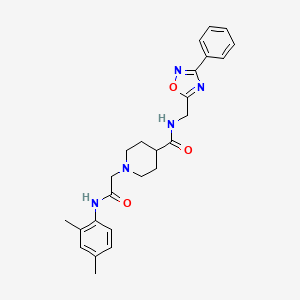![molecular formula C17H24N4O3 B2864511 7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941999-45-7](/img/structure/B2864511.png)
7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a pentyloxazolo moiety attached to the purine core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves several steps. One of the key methods is the direct N7 regioselective tert-alkylation of 6-substituted purines. This method uses N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst . The reaction conditions are optimized to favor the formation of the N7 isomer, although the N9 isomer can also be formed as a side product .
Analyse Chemischer Reaktionen
7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can be compared with other purine derivatives such as:
7-(tert-butyl)-6-chloropurine: This compound is similar in structure but has a chlorine atom instead of the pentyloxazolo moiety.
7-methylxanthine: Another purine derivative with a methyl group at the N7 position, known for its DNA gyrase inhibitory activity.
6-mercaptopurine: A well-known purine derivative used in cancer treatment, which has a thiol group at the C6 position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentyloxazolo moiety, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
7-tert-butyl-4-methyl-2-pentylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-6-7-8-9-20-14(22)12-13(19(5)16(20)23)18-15-21(12)10-11(24-15)17(2,3)4/h10H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLRKUQVRYYNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2864429.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2864430.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide](/img/structure/B2864434.png)

![9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2864438.png)



![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)acetate](/img/structure/B2864444.png)
![3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2864445.png)
![(1R,5S)-3-methoxy-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2864447.png)
![3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid](/img/structure/B2864448.png)
![8-({4'-methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2864450.png)
